![molecular formula C15H15ClN2O2 B14332047 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline CAS No. 105957-74-2](/img/structure/B14332047.png)
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group, a nitro group, and a methyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to introduce the nitro group. This is followed by the Friedel-Crafts alkylation using 1-(4-chlorophenyl)ethanol to attach the chlorophenyl group. The final step involves the reduction of the nitro group to form the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as aluminum chloride are often used in the Friedel-Crafts alkylation step to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an aniline group.
Uniqueness
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and chlorophenyl groups makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
105957-74-2 |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)ethyl]-4-methyl-6-nitroaniline |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-7-13(15(17)14(8-9)18(19)20)10(2)11-3-5-12(16)6-4-11/h3-8,10H,17H2,1-2H3 |
InChI Key |
GVQQVTQIZNLVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


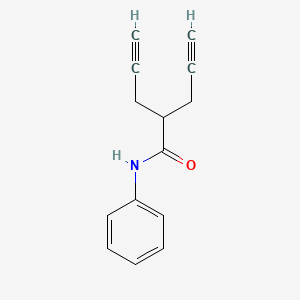
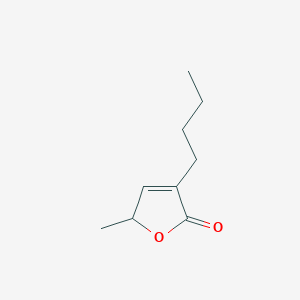
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
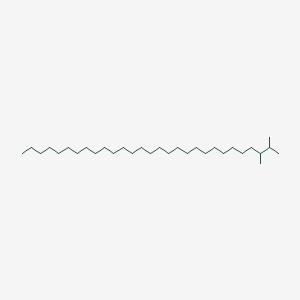
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
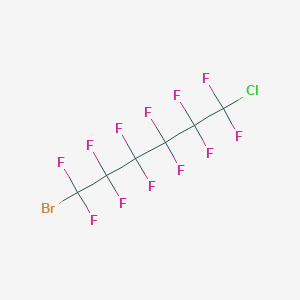
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
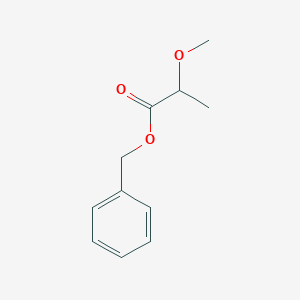
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
